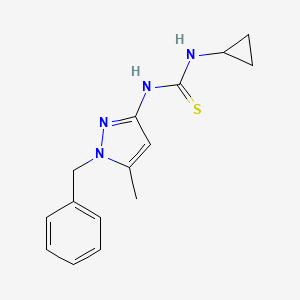![molecular formula C15H11F2N3O2 B10937982 N-(2,4-difluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937982.png)
N-(2,4-difluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide: is a synthetic organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a difluorophenyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine under acidic or basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative and a suitable nucleophile.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of N4-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.
Scientific Research Applications
N~4~-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N4-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N~4~-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)pyridine: This compound shares the difluorophenyl and pyridine moieties but lacks the isoxazole ring and carboxamide group.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound shares the difluorophenyl and pyridine moieties but has a trifluoromethyl group instead of the isoxazole ring and carboxamide group.
4,6-Difluorophenylpyridine: This compound shares the difluorophenyl and pyridine moieties but lacks the isoxazole ring and carboxamide group.
The uniqueness of N4-(2,4-Difluorophenyl)-3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxamide lies in its combination of the difluorophenyl, dimethylisoxazole, and pyridine carboxamide moieties, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H11F2N3O2 |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11F2N3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-12-4-3-9(16)6-11(12)17/h3-6H,1-2H3,(H,19,21) |
InChI Key |
RPFOUMWPNIPENG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10937899.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B10937908.png)
![6-cyclopropyl-N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10937910.png)
![N-(5-methyl-1,2-oxazol-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10937920.png)
![9-Methoxyisochromeno[4,3-b]chromene-5,7-dione](/img/structure/B10937928.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10937936.png)
![3-(thiophen-2-yl)-N-[4-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10937937.png)
![(2E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{5-[(4-nitrophenoxy)methyl]furan-2-yl}prop-2-en-1-one](/img/structure/B10937941.png)
![N-(2,4-dimethylphenyl)-7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10937948.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(thiophen-2-ylsulfonyl)piperazine](/img/structure/B10937953.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide](/img/structure/B10937956.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-N-[1-(2,3,4,6-tetrafluorobenzyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B10937958.png)
![N-[4-(cyanomethyl)phenyl]-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10937959.png)
